3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-17-9-4-3-8-16(17)18(24-2)13-21-19(22)11-10-14-6-5-7-15(20)12-14/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVWBVIHKQYNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorobenzoyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
The table below highlights key structural differences and similarities between the target compound and related propanamide derivatives:
Key Observations:
- Methoxy Substitution : The target compound’s dual methoxy groups (N-substituent) may enhance solubility compared to lipophilic analogs like the ibuprofen derivative () .
- Heterocyclic vs. Aromatic Moieties : Compounds with triazoles () or piperazines () exhibit distinct binding profiles, whereas the target’s purely aromatic structure may favor different targets (e.g., GPCRs or transporters) .
Pharmacological and Physicochemical Properties
- Solubility and logP :
- Biological Activity: Anti-inflammatory Potential: Structural resemblance to naproxen/ibuprofen hybrids () suggests possible COX-1/2 inhibition . Neuroactivity: The N-substituent’s methoxyphenyl groups resemble ligands for serotonin or adrenergic receptors, hinting at CNS applications . Enzyme/Transporter Inhibition: highlights propanamides as SLC15A4 inhibitors; the target’s substituents may modulate similar targets .
Biological Activity
3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H22ClNO3
- Molecular Weight : 347.84 g/mol
The biological activity of this compound is largely attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's chlorophenyl and methoxyphenyl groups may influence its binding affinity and specificity towards these targets.
- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation and pain.
Anti-inflammatory Activity
Compounds with similar functional groups have been investigated for their anti-inflammatory effects, suggesting that this compound may also possess such properties. The mechanism might involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Case Studies
- Study on Structural Analogues : A study on derivatives of related compounds indicated that modifications in the chlorophenyl group significantly affected antimicrobial activity, suggesting that structural optimization could enhance the biological efficacy of this compound .
- Pharmacological Evaluation : In a pharmacological evaluation of related propanamide derivatives, compounds demonstrated varying degrees of activity against inflammatory models, hinting at the potential therapeutic applications for this compound in treating inflammatory diseases .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the influence of substituents on biological activity.
| Compound Name | Chlorine Position | Methoxy Substituents | Biological Activity |
|---|---|---|---|
| This compound | 3 | Two methoxy groups | Moderate antimicrobial activity |
| 3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide | 2 | Two methoxy groups | Lower antimicrobial activity |
| 3-(4-chlorophenyl)-N-[2-methoxy-2-(4-methoxyphenyl)ethyl]propanamide | 4 | One methoxy group | Higher anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
